molecular formula C7H6N2S2 B12733882 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- CAS No. 93103-28-7

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)-

Cat. No.: B12733882
CAS No.: 93103-28-7
M. Wt: 182.3 g/mol
InChI Key: ANYGIRMHMQHXJY-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the imidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- typically involves the cyclization of appropriate thioamide precursors under acidic or basic conditions. One common method includes the reaction of thioamides with α-haloketones, which leads to the formation of the imidazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-
  • Benzimidazole-2-thione derivatives
  • 1,3,4-Thiadiazole derivatives

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-4-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

93103-28-7

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

4-thiophen-3-yl-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C7H6N2S2/c10-7-8-3-6(9-7)5-1-2-11-4-5/h1-4H,(H2,8,9,10)

InChI Key

ANYGIRMHMQHXJY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CNC(=S)N2

Origin of Product

United States

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